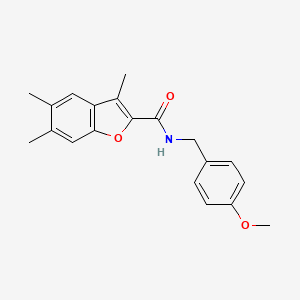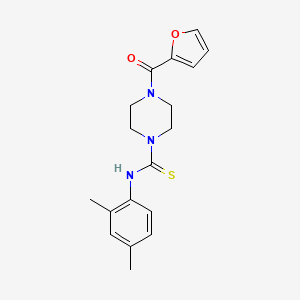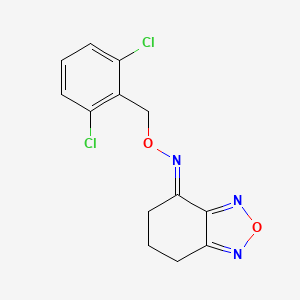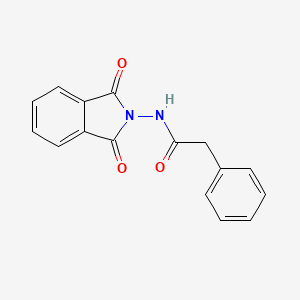![molecular formula C17H19N3O3 B5768854 4-nitro-3-[(4-phenyl-1-piperazinyl)methyl]phenol](/img/structure/B5768854.png)
4-nitro-3-[(4-phenyl-1-piperazinyl)methyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-nitro-3-[(4-phenyl-1-piperazinyl)methyl]phenol is a chemical compound commonly known as NPP. It is a synthetic compound that has been used in scientific research for its potential pharmacological properties. NPP is a phenol derivative and is structurally related to other compounds such as phenothiazines and tricyclic antidepressants.
作用機序
The mechanism of action of NPP is not fully understood, but it is believed to involve the modulation of neurotransmitter levels in the brain. NPP has been shown to inhibit the reuptake of serotonin and norepinephrine, which leads to an increase in their levels in the synaptic cleft. This results in the activation of downstream signaling pathways that are involved in mood regulation. NPP has also been found to have an affinity for dopamine receptors, which may contribute to its potential antipsychotic effects.
Biochemical and Physiological Effects:
NPP has been shown to have a variety of biochemical and physiological effects. It has been found to increase the levels of serotonin and norepinephrine in the brain, which may contribute to its potential antidepressant effects. NPP has also been found to have an affinity for dopamine receptors, which may contribute to its potential antipsychotic effects. In addition, NPP has been shown to have analgesic effects in animal models.
実験室実験の利点と制限
NPP has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has also been extensively studied for its potential pharmacological properties, which makes it a well-characterized compound. However, there are also limitations to using NPP in lab experiments. It has not been extensively studied in humans, which limits its potential clinical applications. In addition, the mechanism of action of NPP is not fully understood, which makes it difficult to predict its potential side effects.
将来の方向性
There are several future directions for research on NPP. One potential direction is to study its potential clinical applications as an antidepressant, antipsychotic, or analgesic. Another direction is to investigate its mechanism of action in more detail to better understand its potential pharmacological properties. Additionally, future studies could focus on optimizing the synthesis method of NPP to improve its yield and purity. Overall, NPP is a promising compound for scientific research, and further studies are needed to fully understand its potential pharmacological properties.
合成法
The synthesis of NPP involves the reaction of 4-nitrophenol with 4-phenyl-1-piperazinecarboxaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with hydrochloric acid to obtain NPP. The yield of NPP can be improved by optimizing the reaction conditions such as temperature, pH, and reaction time.
科学的研究の応用
NPP has been studied for its potential pharmacological properties such as antidepressant, antipsychotic, and analgesic effects. It has been shown to inhibit the reuptake of serotonin and norepinephrine, which are neurotransmitters involved in mood regulation. NPP has also been found to have an affinity for dopamine receptors, which are involved in the reward system of the brain.
特性
IUPAC Name |
4-nitro-3-[(4-phenylpiperazin-1-yl)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c21-16-6-7-17(20(22)23)14(12-16)13-18-8-10-19(11-9-18)15-4-2-1-3-5-15/h1-7,12,21H,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPJSSEWXZJRLLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C=CC(=C2)O)[N+](=O)[O-])C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5417906 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{5-[(2,4-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5768775.png)

![1-[2-(mesityloxy)ethyl]pyrrolidine](/img/structure/B5768784.png)

![4-[2-(2-oxo-1-pyrrolidinyl)ethyl]-N-phenyl-1-piperidinecarboxamide](/img/structure/B5768797.png)


![8,9-dimethyl-7-[2-(4-morpholinyl)ethyl]-2-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5768810.png)
![8,8-dimethyl-3-propyl-7,10-dihydro-8H-thiopyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5768812.png)

![N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]-2-furamide](/img/structure/B5768823.png)
![methyl 4-({N-(4-chlorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B5768838.png)

![4-({[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)benzoic acid](/img/structure/B5768864.png)